1-Cyclohexyl-3-(4-morpholinobut-2-yn-1-yl)urea
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Overview
Description
1-Cyclohexyl-3-(4-morpholinobut-2-yn-1-yl)urea is an organic compound with a unique structure that combines a cyclohexyl group, a morpholine ring, and a but-2-yn-1-yl group attached to a urea moiety
Mechanism of Action
Target of Action
It’s known that similar compounds have been studied for their interaction with sigma receptors , which are endocellular proteins highly expressed in many tumors .
Biochemical Pathways
Sigma receptors, which are potential targets of this compound, are known to be involved in various cellular processes, including cell proliferation and survival .
Result of Action
Compounds that interact with sigma receptors have been studied for their potential anticancer effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclohexyl-3-(4-morpholinobut-2-yn-1-yl)urea typically involves the reaction of cyclohexyl isocyanate with 4-morpholinobut-2-yn-1-amine. The reaction is carried out in an appropriate solvent, such as dichloromethane, under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclohexyl-3-(4-morpholinobut-2-yn-1-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the but-2-yn-1-yl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in polar solvents.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
1-Cyclohexyl-3-(4-morpholinobut-2-yn-1-yl)urea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Comparison with Similar Compounds
1-Cyclohexyl-3-(2-morpholinoethyl)urea: Similar structure but with an ethyl group instead of a but-2-yn-1-yl group.
1-Cyclohexyl-3-(4-morpholinobutyl)urea: Similar structure but with a butyl group instead of a but-2-yn-1-yl group.
Uniqueness: 1-Cyclohexyl-3-(4-morpholinobut-2-yn-1-yl)urea is unique due to the presence of the but-2-yn-1-yl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-cyclohexyl-3-(4-morpholin-4-ylbut-2-ynyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O2/c19-15(17-14-6-2-1-3-7-14)16-8-4-5-9-18-10-12-20-13-11-18/h14H,1-3,6-13H2,(H2,16,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROCMZOZHMVLFMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NCC#CCN2CCOCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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